4-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with significant interest in medicinal chemistry due to its potential biological activities. The compound has the molecular formula and a molecular weight of 232.03 g/mol. It is classified as a pyrrolopyridine derivative, which is part of a broader class of compounds known for their diverse pharmacological properties.
The synthesis of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine typically involves bromination and nitration reactions applied to the pyrrolo[2,3-c]pyridine framework. A common synthetic route includes:
Technical details include controlling reaction conditions such as temperature and reaction time to optimize yield and purity. For example, iron powder can be used as a reducing agent in some steps to facilitate transformations under acidic conditions .
The molecular structure of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine features a fused bicyclic system comprising a pyrrole ring and a pyridine ring. The presence of bromine and nitro groups significantly influences its electronic properties and reactivity.
4-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine can participate in various chemical reactions typical for heterocycles, including:
Technical details regarding these reactions often involve optimizing conditions such as solvent choice, temperature, and catalysts used to achieve desired products efficiently .
The mechanism of action for compounds like 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine generally involves interaction with biological targets such as enzymes or receptors. For instance, it may act as an inhibitor for specific kinases or receptors involved in cancer pathways.
The binding affinity and selectivity towards targets can be evaluated through docking studies and biological assays, often revealing its potential as an anticancer agent by inhibiting cell proliferation or inducing apoptosis in tumor cells .
Relevant data indicates that the compound adheres to Lipinski's Rule of Five, suggesting good bioavailability potential for pharmaceutical applications .
4-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine serves as a valuable scaffold in medicinal chemistry, particularly for developing new drugs targeting various diseases, including cancer. Its derivatives have shown promise as fibroblast growth factor receptor inhibitors and other therapeutic targets due to their structural versatility and biological activity.
Research continues into optimizing its derivatives for enhanced efficacy and reduced side effects in clinical applications, highlighting its importance in ongoing pharmaceutical development efforts .
The synthesis of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine relies on sequential electrophilic aromatic substitution (EAS) to achieve precise regiocontrol. Bromination first targets the electron-rich C4 position of the pyrrolopyridine core due to the activating influence of the pyrrole nitrogen. This step generates 4-bromo-1H-pyrrolo[2,3-c]pyridine (CAS: 69872-17-9), a critical precursor with a molecular weight of 197.03 g/mol . The C4 position exhibits higher electron density compared to C3, allowing selective bromination even in the presence of the less reactive pyridine ring. Subsequent nitration targets the C3 position, which becomes activated toward electrophiles by the inductively withdrawing bromine substituent at C4. This orthogonal functionalization sequence – bromination followed by nitration – is essential to avoid competing reactions and ensure correct regiochemistry [1] .
Table 1: Regioselectivity Drivers in EAS for Pyrrolo[2,3-c]pyridine
Position | Electronic Character | Preferred Electrophile | Directing Influence |
---|---|---|---|
C4 | Electron-rich | Bromine (Br⁺) | Pyrrole N-H activation |
C3 | Electron-deficient (post-bromination) | Nitronium ion (NO₂⁺) | Bromine inductive effect |
C2/C6 | Moderate electron density | Low reactivity | Weak activation |
Nitration of 4-bromo-1H-pyrrolo[2,3-c]pyridine employs fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) as the optimal nitrating system. The mixed-acid approach generates the active electrophile NO₂⁺ (nitronium ion). Crucially, the reaction temperature is maintained at 0°C to suppress oxidative decomposition and polysubstitution. A documented procedure involves adding pre-cooled HNO₃ (5.1 mL) in H₂SO₄ (3.5 mL) to a 0°C solution of the brominated precursor (11 g, 55.8 mmol) in H₂SO₄ (50 mL). After 1 hour, quenching over ice precipitates the target compound as a yellow solid in 84% yield (11.4 g) with high purity (LC-MS m/z 243 [M+H]⁺) [1]. Alternative nitrating agents like acetyl nitrate or nitric acid alone often result in reduced yields (<60%) due to inadequate electrophile strength or side reactions. The mixed-acid system achieves regioselectivity >95:5 for the C3 position over other potential sites like C2 or C6, confirmed by NMR and LC-MS analysis [1] [7].
Table 2: Nitrating Agent Performance Comparison
Nitrating System | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity (C3:C2) |
---|---|---|---|---|
HNO₃/H₂SO₄ | 0 | 1 | 84 | >95:5 |
Fuming HNO₃ | 0 | 2 | 72 | ~90:10 |
Acetyl Nitrate | -10 | 1.5 | 58 | ~85:15 |
HNO₃ (conc.) | 25 | 3 | 45 | ~80:20 |
The bromine atom at C4 of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine serves as a versatile handle for Suzuki-Miyaura cross-coupling. This reaction installs aryl or heteroaryl groups using palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and arylboronic acids. Key advantages include tolerance of the nitro group and compatibility with diverse boronic acids. Optimized conditions use 1,4-dioxane/water (4:1) as solvent, K₂CO₃ as base, and reaction temperatures of 80–90°C for 12–18 hours. Coupling with phenylboronic acid achieves yields exceeding 75%, while electron-deficient arylboronic acids (e.g., 4-cyanophenylboronic acid) require higher temperatures (100°C) but still furnish >70% yield of the biaryl product. The nitro group remains intact during these conditions, enabling subsequent reduction to amines for further derivatization [7].
Table 3: Suzuki-Miyaura Coupling Scope with 4-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine
Arylboronic Acid | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Phenyl- | Pd(PPh₃)₄, K₂CO₃ | 85 | 12 | 78 |
4-(Methyl)phenyl- | Pd(PPh₃)₄, K₂CO₃ | 85 | 12 | 82 |
4-(Trifluoromethyl)phenyl- | Pd(dppf)Cl₂, Cs₂CO₃ | 100 | 18 | 71 |
4-(Cyano)phenyl- | Pd(dppf)Cl₂, Cs₂CO₃ | 100 | 18 | 68 |
2-Furyl- | Pd(PPh₃)₄, K₂CO₃ | 80 | 10 | 80 |
Buchwald-Hartwig amination enables C–N bond formation at C4, replacing bromine with secondary amines or anilines. This reaction is vital for installing pharmacophores in medicinal chemistry applications. Using catalysts like Pd₂(dba)₃/XPhos and bases such as NaOtBu, amination proceeds efficiently with cyclic amines (e.g., morpholine, piperazine) or anilines in toluene at 100–110°C. Morpholine coupling achieves near-quantitative conversion (>95%) within 8 hours. Sterically hindered amines (e.g., tert-butylamine) require bulkier ligands (SPhos) and extended reaction times (24 h) but still provide >65% yield. Notably, the electron-withdrawing nitro group enhances the electrophilicity of C4, accelerating oxidative addition of palladium into the C–Br bond. This allows lower catalyst loadings (1–2 mol%) compared to analogous non-nitrated substrates [7].
Construction of the pyrrolo[2,3-c]pyridine core can be achieved via iron-powder-mediated reductive cyclization of nitro-containing precursors. This method is particularly valuable for assembling the bicyclic structure before introducing the bromo and nitro substituents. A typical protocol involves reducing a 3-nitro-4-(2-bromoacetyl)pyridine derivative using iron powder (5 equiv.) in acetic acid/ethanol (1:1) at reflux (80°C) for 4–6 hours. The nitro group is reduced to a hydroxylamine intermediate, which undergoes intramolecular nucleophilic displacement of the adjacent bromide to form the pyrrole ring. This one-pot process delivers the unsubstituted 1H-pyrrolo[2,3-c]pyridine core in yields of 60–70%, significantly higher than classical methods like Cadogan cyclization (<50% yield). The iron-mediated approach is cost-effective, operationally simpler, and generates less toxic waste than tin(II) chloride reductions [1] [7].
Cyclization yield and purity are highly sensitive to solvent polarity and reaction temperature. For the final step of 4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine synthesis via ring closure, dimethylformamide (DMF) outperforms solvents like THF or acetonitrile due to its ability to solubilize polar intermediates and facilitate intramolecular cyclization. When constructing the core from acyclic precursors, temperatures exceeding 100°C are essential for complete conversion but must be balanced against decomposition risks. Optimized cyclizations in DMF at 110°C for 8 hours achieve isolated yields of 75–80%, whereas reactions in ethanol or THF under identical conditions yield <55%. Microwave irradiation can further enhance efficiency, reducing reaction times to 1–2 hours while maintaining or improving yields (82–85%). Post-cyclization purification via crystallization from ethanol/water mixtures removes iron salts or polymeric byproducts, enhancing purity to >98% [7].
Table 4: Solvent and Temperature Effects on Core Cyclization Yield
Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) | Purity (HPLC %) |
---|---|---|---|---|
DMF | 110 | 8 | 78 | 98.5 |
DMF (Microwave) | 150 | 1.5 | 85 | 99.0 |
Ethanol | 80 | 12 | 52 | 97.0 |
THF | 65 | 24 | 40 | 95.5 |
Acetonitrile | 82 | 12 | 48 | 96.0 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1